Copper Histidine
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
12561-67-0 |
|---|---|
Molecular Formula |
C12H16CuN6O4 |
Molecular Weight |
371.84 g/mol |
IUPAC Name |
copper;(2S)-2-amino-3-(1H-imidazol-5-yl)propanoate |
InChI |
InChI=1S/2C6H9N3O2.Cu/c2*7-5(6(10)11)1-4-2-8-3-9-4;/h2*2-3,5H,1,7H2,(H,8,9)(H,10,11);/q;;+2/p-2/t2*5-;/m00./s1 |
InChI Key |
UUYDYUZBCIHUFZ-MDTVQASCSA-L |
SMILES |
C1=C(NC=N1)CC(C(=O)[O-])N.C1=C(NC=N1)CC(C(=O)[O-])N.[Cu+2] |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)[O-])N.C1=C(NC=N1)C[C@@H](C(=O)[O-])N.[Cu+2] |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)[O-])N.C1=C(NC=N1)CC(C(=O)[O-])N.[Cu+2] |
Other CAS No. |
13870-80-9 12561-67-0 |
Synonyms |
copper histidine Cu-His histidine, copper(1+) salt (1:1) |
Origin of Product |
United States |
Synthesis and Preparation of Copper Histidine Complexes
Synthetic Methodologies for Binary Copper-Histidine Complexes
Binary copper-histidine complexes consist solely of copper ions and histidine ligands. Their synthesis typically involves the direct reaction of a copper(II) salt with histidine in an aqueous solution. The stoichiometry of the resulting complex, most commonly [Cu(His)₂], is influenced by the molar ratio of the reactants and the pH of the solution.
A general method involves dissolving a copper(II) salt, such as copper(II) chloride (CuCl₂), in water and adding it to a solution of L-histidine. asianpubs.org The reaction mixture is stirred, often for a set period, to ensure complete complex formation. The resulting product can then be isolated, for instance, by precipitation. For example, the preparation of complexes with the general formula [Cu(amino acid)₂(H₂O)₂] can be achieved by dissolving 1 mmol of CuCl₂ in water and then adding 1 mmol of the specific amino acid, such as histidine. asianpubs.org Another approach involves reacting a copper salt like copper nitrate (B79036) trihydrate with the ligand in a specific molar ratio (e.g., 1:2) in a solvent like ethanol. The mixture is stirred for an extended period (e.g., 24 hours) at room temperature, after which the resulting precipitate is filtered, washed, and dried. nih.gov
| Parameter | Description | Reference |
|---|---|---|
| Complex Formula | [Cu(His)₂(H₂O)₂] | asianpubs.org |
| Reactants | Copper(II) chloride (CuCl₂), L-Histidine | asianpubs.org |
| Solvent | Water (H₂O) | asianpubs.org |
| Procedure | A solution of CuCl₂ is mixed with a solution of L-histidine. The mixture is stirred, and the resulting complex is isolated. | asianpubs.org |
Preparation of Ternary and Mixed-Ligand Copper-Histidine Systems
Ternary complexes involve a central copper(II) ion coordinated to histidine and at least one other different ligand. These systems are of significant interest as they more closely mimic the complex coordination environments found in metalloenzymes. iosrjournals.org The synthesis of these mixed-ligand complexes requires careful selection of reactants and control over reaction conditions to favor the formation of the desired ternary species over binary complexes. scielo.brscielo.br
A common strategy is to mix the copper(II) ion, histidine, and a secondary ligand in a specific molar ratio, often 1:1:1, in a suitable solvent. iosrjournals.orgazbuki.bg For instance, a mixed-ligand complex of copper(II) with histidine and hippuric acid was synthesized by mixing the two ligands with a 0.1M copper(II) chloride solution in a 1:1:1 molar ratio at room temperature. The pH of the solution was then adjusted to approximately 5.0 to facilitate the formation and crystallization of the complex. azbuki.bg Similarly, ternary complexes with 8-hydroxyquinoline (B1678124) have been prepared by mixing the metal ion, histidine, and 8-hydroxyquinoline in a 1:1:1 molar ratio and adjusting the pH to above 7. iosrjournals.org
| Primary Ligand (L1) | Secondary Ligand (L2) | Metal Source | Molar Ratio (Cu:L1:L2) | Resulting Complex Type | Reference |
|---|---|---|---|---|---|
| Histidine | Hippuric Acid | Copper(II) Chloride | 1:1:1 | [Cu₂(His)₂-µ-(Hippurate)(H₂O)₂] | azbuki.bg |
| Histidine | 8-Hydroxyquinoline | Copper(II) Chloride | 1:1:1 | [Cu(His)(Quinoline)(H₂O)]·H₂O | iosrjournals.org |
| 2,2'-bipyridine | L-Histidine | Copper(II) Nitrate | Not specified | [Cu(bpy)(histidine)NO₃]·2H₂O | lew.ro |
| Hydroxamic Acids | Histidine | Copper(II) Perchlorate | Not specified | Mixed-ligand Cu(II)-Hydroxamate-Histidine | scielo.brscielo.br |
Strategies for Controlling Stoichiometry and Yield in Synthesis
Achieving a specific stoichiometry and maximizing the yield of copper-histidine complexes are critical objectives in their synthesis. The final structure and composition of the complex are highly dependent on several experimental variables.
Control of Reactant Ratios: The molar ratio of copper to ligand(s) is a fundamental parameter. In the synthesis of binary complexes, a specific ligand-to-metal ratio is used to drive the formation of the desired species, such as the 1:2 ratio for [Cu(His)₂]. cdnsciencepub.com For ternary complexes, a 1:1:1 ratio of copper:ligand1:ligand2 is often employed. azbuki.bgtsijournals.com The stoichiometry of the final product is substantially dependent on the initial concentrations of the reactants. nih.gov
pH Adjustment: The pH of the reaction medium is a critical factor because the coordination sites of histidine (amino, carboxylate, and imidazole (B134444) groups) have different protonation states at different pH values. Adjusting the pH can selectively favor the coordination of specific donor atoms. For example, syntheses are often carried out at a specific pH, such as ~5.0 or >7, to isolate a particular complex. iosrjournals.orgazbuki.bg Potentiometric titrations are frequently used to study the formation of complexes as a function of pH and determine the stability constants of the species formed in solution. nih.gov
Analytical Verification: To confirm the stoichiometry of the synthesized complexes, various analytical techniques are employed. Potentiometric studies and Job's method of continuous variation can reveal the metal-to-ligand ratio in the formed complex. ajol.info Spectroscopic methods (UV-Vis, EPR, CD) and mass spectrometry are used to characterize the species in solution and confirm their composition. nih.govulisboa.pt Elemental analysis of the isolated solid product provides definitive experimental percentages of C, H, N, and Cu, which are compared against calculated values for the proposed formula to confirm the stoichiometry. nih.govazbuki.bg
| Strategy | Principle | Example Application | Reference |
|---|---|---|---|
| Molar Ratio Control | The law of mass action dictates that the relative concentrations of reactants influence the product distribution. | Using a 1:1:1 molar ratio of Cu(II), histidine, and a secondary ligand to synthesize a ternary complex. | iosrjournals.orgazbuki.bg |
| pH Adjustment | The protonation state of histidine's functional groups is pH-dependent, affecting their ability to coordinate with the copper ion. | Adjusting pH to ~5.0 to crystallize a Cu(II)-histidine-hippuric acid complex. | azbuki.bg |
| Analytical Determination | Methods like potentiometry and Job's method are used to determine the metal-ligand ratio of the most stable species formed. | Using potentiometric titration to establish the formation constants and stoichiometry of ternary copper(II)-histidine-amino acid complexes. | rsc.orgajol.info |
| Isolation and Characterization | Crystallization or precipitation isolates a specific species, whose stoichiometry is then confirmed by elemental analysis. | Comparing the found percentages of C, H, N, Cu with calculated values for the proposed molecular formula. | nih.gov |
Coordination Chemistry and Structural Elucidation of Copper Histidine Complexes
Ligand Binding Modes of Histidine with Copper Ions
Histidine possesses three potential coordination sites: the amino group (-NH2), the carboxylate group (-COO⁻), and the imidazole (B134444) ring. This multifunctionality allows histidine to act as a monodentate, bidentate, or tridentate ligand when binding to copper ions. The specific coordination mode is highly dependent on factors such as the pH of the solution.
Monodentate, Bidentate, and Tridentate Coordination Mechanisms
Histidine can coordinate to a copper(II) ion through one, two, or three of its donor groups. nih.gov
Monodentate Coordination: At very low pH, histidine primarily exists in a protonated form. Under these acidic conditions, coordination with the copper ion often begins through the deprotonated carboxylic acid group. nih.govscispace.com
Bidentate Coordination: As the pH increases, deprotonation of other functional groups occurs, facilitating bidentate chelation. Two common bidentate binding modes are observed:
Glycine-like: In this mode, the copper ion is chelated by the amino nitrogen and the carboxylate oxygen, forming a five-membered ring. This is a prevalent binding mode, especially at lower pH ranges. nih.govresearchgate.net
Histamine-like: Here, the copper ion is coordinated by the amino nitrogen and one of the nitrogen atoms of the imidazole ring. nih.govresearchgate.net
Tridentate Coordination: At neutral to slightly alkaline pH, histidine can act as a tridentate ligand, binding the copper ion through the amino nitrogen, the carboxylate oxygen, and an imidazole nitrogen. mdpi.comnih.gov This mode of coordination provides enhanced stability to the complex. nih.gov
| Coordination Mode | Involved Donor Atoms | Description |
| Monodentate | Carboxylate Oxygen | Predominant at highly acidic conditions where other groups are protonated. nih.govscispace.com |
| Bidentate (Glycine-like) | Amino Nitrogen, Carboxylate Oxygen | Forms a stable five-membered chelate ring. nih.govresearchgate.net |
| Bidentate (Histamine-like) | Amino Nitrogen, Imidazole Nitrogen | Involves the side chain in coordination. nih.govresearchgate.net |
| Tridentate | Amino Nitrogen, Carboxylate Oxygen, Imidazole Nitrogen | Offers high stability to the resulting complex. mdpi.comnih.gov |
Influence of pH on Coordination Equilibria and Binding Modes
The coordination of histidine to copper(II) is a pH-dependent process, with different complex species dominating at various pH values. nih.govmdpi.com
At highly acidic conditions (around pH < 2), both copper and histidine exist as free ions. As the pH increases, coordination initiates. Around pH 2, monodentate coordination via the carboxylate group occurs. nih.govscispace.com With a further increase in pH to around 3.5, a shift to bidentate "glycine-like" coordination is observed, involving the amino and carboxylate groups. nih.govscispace.com
Coordination of the imidazole ring generally begins around pH 3 to 5. nih.govscispace.com In this range, mixed-ligand complexes can form where histidine binds in both a bidentate (glycine-like) and tridentate manner. nih.govresearchgate.net At neutral pH (around 7), the major species often involves a mixed-type chelation, with one histidine ligand bound in a glycine-like fashion and the other in a histamine-like fashion. nih.gov Above pH 7, a double-tridentate complex can become the major species. nih.govscispace.com
Stoichiometry of Copper-Histidine Complex Formation
The stoichiometry of copper-histidine complexes, referring to the ratio of copper ions to histidine ligands, is a crucial aspect of their chemistry. The most commonly characterized stoichiometries are 1:1 and 1:2, although other ratios can also exist under specific conditions.
Characterization of 1:1, 1:2, and Other Copper-to-Histidine Ratios
The formation of different stoichiometric complexes is influenced by the concentration of reactants and the pH of the solution.
1:1 Copper-to-Histidine Ratio: The formation of a 1:1 complex, denoted as [Cu(His)]⁺, is one of the initial species to form. In this complex, the histidine ligand can adopt different coordination modes depending on the pH.
1:2 Copper-to-Histidine Ratio: The 1:2 complex, [Cu(His)₂], is a physiologically significant species. nih.gov Extensive research has shown that in this complex, the two histidine ligands can coordinate to the copper ion in various ways. For instance, one histidine can act as a tridentate ligand while the other is bidentate. nih.gov Another possibility is a "histamine-histamine" coordination mode where both histidine molecules coordinate through the amino group and the imidazole ring. nih.gov The solid-state structure of a 1:2 copper(II)-L-histidine complex reveals a five-coordinate geometry with both bidentate and tridentate histidine ligands. nih.govmdpi.com
Other Ratios: While less common, other stoichiometries can be observed. For example, at very high ligand-to-metal ratios, the formation of complexes with more than two histidine ligands might be possible.
| Stoichiometry | Complex Formula | Common Coordination Features |
| 1:1 | [Cu(His)]⁺ | Histidine can be bidentate or tridentate depending on pH. |
| 1:2 | [Cu(His)₂] | Can involve a mix of bidentate and tridentate ligands or two bidentate ligands. nih.govnih.govmdpi.com |
Geometrical Aspects of Copper-Histidine Coordination Complexes
The d⁹ electronic configuration of the Cu(II) ion allows for a degree of structural flexibility, leading to the adoption of several coordination geometries in its complexes with histidine. bris.ac.uk The Jahn-Teller effect often results in distorted geometries for octahedral Cu(II) complexes. bris.ac.uknih.gov
Elucidation of Square Planar, Square Pyramidal, Octahedral, and Tetrahedral Geometries
The geometry of a copper-histidine complex is determined by the number of coordinated histidine ligands, their denticity, and the involvement of other ligands such as water molecules.
Square Planar: This geometry is common for Cu(II) complexes. In the context of copper-histidine, a square planar arrangement can be achieved with two bidentate histidine ligands. researchgate.net For instance, the "histamine-histamine" coordination mode in a 1:2 complex can result in a square planar geometry with four nitrogen atoms in the equatorial plane. nih.gov
Square Pyramidal: A five-coordinate square pyramidal geometry is also frequently observed. The crystal structure of the physiological copper(II)-bis(L-histidinato) complex shows a distorted square pyramidal geometry where one histidine is bidentate and the other is tridentate. nih.govmdpi.com Theoretical calculations have also suggested a distorted square pyramid geometry for certain copper-histidine species. researchgate.net
Octahedral: While less common for 1:2 complexes due to steric hindrance, a distorted octahedral geometry can be achieved, particularly when water molecules or other small ligands occupy the axial positions. mdpi.comresearchgate.net The Jahn-Teller distortion is a key feature of octahedral Cu(II) complexes. bris.ac.uk
Tetrahedral: A tetrahedral geometry is generally favored by Cu(I) ions. bris.ac.uk However, significant tetrahedral distortion can be observed in some Cu(II) complexes. rsc.org A tetrahedrally distorted square planar geometry has also been reported for some copper complexes. mdpi.com
| Geometry | Coordination Number | Description | Example Species |
| Square Planar | 4 | Four donor atoms in a plane around the central copper ion. researchgate.net | Cu(His)₂ with two bidentate ligands. nih.gov |
| Square Pyramidal | 5 | Four donor atoms in a plane and one in an axial position. | Physiological Cu(His)₂ complex. nih.govmdpi.com |
| Octahedral | 6 | Six donor atoms surrounding the copper ion, often with Jahn-Teller distortion. mdpi.combris.ac.uk | Can occur with the involvement of solvent molecules. researchgate.net |
| Tetrahedral (Distorted) | 4 | Four donor atoms arranged in a tetrahedral fashion around the copper ion, often distorted. rsc.orgmdpi.com | Observed in some specific copper-histidine species. rsc.org |
Analysis of Distortions and Conformational Flexibility in Coordination Spheres
The coordination sphere of copper(II)-histidine complexes is not rigid and exhibits significant distortions and conformational flexibility. These structural variations are influenced by factors such as pH, the protonation state of the histidine ligand, and the number of coordinated ligands.
Quantum chemical calculations and spectroscopic methods have been employed to understand the geometry of the coordination environment. For instance, in the Cu(II)-L-histidine system, different geometries are observed depending on the specific complex. The CuHLL complex adopts a square-planar coordination, while CuL₂, CuHLL′, and CuLL′ complexes exhibit a distorted square pyramid geometry. The CuL₂′ complex is characterized by an octahedral environment. researchgate.net A significant tetrahedral distortion has also been identified in the prevalent cis-isomer of the Cu(L-His)₂ 4Neq-form, a finding supported by EPR data and DFT computations. rsc.org
The flexibility of the coordination sphere is also evident in the ability of the histidine ligand to adopt various coordination modes. Histidine possesses three potential metal-binding sites: the amino group, the carboxylate group, and the imidazole ring. mdpi.com This allows it to function as a monodentate, bidentate, or tridentate ligand, leading to a variety of complex structures. The degree of protonation of histidine, which is pH-dependent, influences its denticity and, consequently, the geometry of the resulting copper complex. researchgate.net For example, at a physiological pH of around 7.2, a structural rearrangement of histidine ligands occurs, leading to the formation of a square pyramidal copper(II) complex. mdpi.com
Molecular dynamics simulations have further illuminated the relationship between the copper coordination state and the flexibility of the protein or complex. A decrease in the coordination number of the copper ion leads to an increase in the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) values, indicating enhanced flexibility. nih.gov This increased flexibility allows the complex to adopt a wider range of conformations.
Stereochemical Considerations in Copper-Histidine Systems
The stereochemistry of copper-histidine complexes is a critical aspect of their chemistry, influencing their formation, stability, and biological function.
Enantioselectivity is observed in the formation of copper-histidine complexes, where there is a preferential formation of one stereoisomer over another. Studies have detected fine stereoselective effects, with a preference for the coordination of two ligands with the same configuration in the Cu(His)(HisH)⁺ complex. Conversely, in the Cu(His)₂ complex, the coordination of ligands with opposite configurations is favored. rsc.org
The stereoselective effect in Cu(His)(HisH)⁺ is attributed to the formation of a hydrogen bond between the carboxyl and imidazolyl groups of adjacent ligands when the amino groups are in a cis-arrangement. rsc.org In contrast, the opposite stereoselectivity in Cu(His)₂ is explained by the favorable axial coordination of the imidazole group in the meso-form with a cis-structure. rsc.org Enantioselectivity in ligand exchange reactions between Cu(His)₂ and histidine species has also been observed and is attributed to an associative substitution mechanism. rsc.org
Histidine has been identified as a particularly effective chiral selector in the formation of trinuclear copper complexes with other amino acids, leading to significant enantiomer differentiation. nih.gov The aromatic nature of the imidazole ring is thought to play a crucial role in forming these chiral-specific ion complexes. nih.gov
Cis/trans isomerism, also known as geometric isomerism, is a key feature of copper-histidine complexes, particularly in square planar and octahedral geometries. wikipedia.orgrsc.org This type of isomerism arises from the different possible spatial arrangements of the histidine ligands around the central copper ion. In the cis isomer, similar ligands are on the same side of the complex, while in the trans isomer, they are on opposite sides. wikipedia.org
The prevalence of cis-isomers in certain copper-histidine complexes has been attributed to the strong trans effect of the amino groups. rsc.org The trans effect describes the ability of a ligand to influence the lability of the ligand positioned opposite to it.
The characterization of these stereoisomers often requires a combination of experimental and computational techniques. Spectroscopic methods, such as circular dichroism and electronic spectroscopy, are sensitive to the chiral environment of the copper ion and can help deduce the coordination structures of various species in solution. researchgate.net X-ray crystallography provides definitive structural information for solid-state complexes. mdpi.com Additionally, molecular modeling and dynamics simulations are used to understand the factors influencing isomerization and to predict the relative stabilities of different isomers in solution. researchgate.net
Thermodynamic Stability and Formation Constants of Copper-Histidine Complexes
The thermodynamic stability of copper-histidine complexes is a fundamental aspect of their chemistry, dictating their formation and persistence in solution. This stability is quantified by formation constants (also known as stability constants).
The formation of copper(II) complexes with L-histidine has been extensively studied in aqueous solutions using techniques such as pH-potentiometry, spectrophotometry, and direct calorimetry. rsc.orgresearchgate.net These studies have allowed for the determination of formation constants for a variety of copper-histidine species.
The stability of these complexes is often expressed as the logarithm of the stability constant (log K). A higher log K value indicates greater stability. The stability of copper(II) complexes with histidine generally follows the Irving-Williams series, which predicts higher stability for copper(II) complexes compared to other divalent first-row transition metal ions. nih.govresearchgate.net
Calorimetric measurements have been used to determine the standard enthalpies of formation (ΔH°) for various copper-histidine complexes. researchgate.net These measurements, combined with the stability constants, allow for the calculation of other key thermodynamic parameters, such as the Gibbs free energy (ΔG°) and entropy (ΔS°) of complexation. researchgate.net The main driving force behind the formation of metal ion-amino acid complexes, including copper-histidine, is typically a favorable enthalpy change. rsc.org
The following table presents a selection of stability constants for various copper(II)-histidine complexes determined under specific experimental conditions.
| Complex Species | log β |
| Cu(His)⁺ | 10.13 |
| Cu(His)₂ | 18.32 |
| CuH(His)²⁺ | 14.31 |
| CuH(His)₂⁺ | 22.56 |
| CuH₂(His)₂²⁺ | 26.26 |
| Data from a study at 298.15 K and an ionic strength of 0.2 M KNO₃. |
The high stability of many copper-histidine complexes can be attributed in part to the chelate effect. The chelate effect describes the enhanced stability of complexes containing multidentate ligands (ligands that bind to the central metal ion through more than one donor atom) compared to complexes with analogous monodentate ligands. chemguide.co.uk
Histidine can act as a bidentate or tridentate ligand, forming stable five- or six-membered chelate rings with the copper(II) ion. The formation of these rings is entropically favorable. When a multidentate ligand like histidine displaces several monodentate ligands (such as water molecules) from the coordination sphere of the copper ion, there is a net increase in the number of free molecules in the system. This increase in disorder corresponds to a positive entropy change (ΔS°), which contributes to a more negative Gibbs free energy of formation (ΔG° = ΔH° - TΔS°) and thus a more stable complex. chemguide.co.uk
The tridentate coordination of L-histidine to the copper ion, in particular, provides enhanced stability over binary copper(II) complexes with amino acids that can only act as bidentate ligands. mdpi.com The formation of a six-membered chelate ring through coordination of the N-terminal histidine's amino and imidazole π-N atoms is a key feature contributing to the stability of the "histidine brace" motif found in some copper proteins. nih.gov
Advanced Spectroscopic Characterization of Copper Histidine Complexes
Electron Paramagnetic Resonance (EPR) Spectroscopy for Electronic and Structural Probes
EPR spectroscopy is a highly sensitive method for elucidating the structure of paramagnetic species, such as Cu(II) complexes, in solution. It can reveal information about the atoms directly bonded to the paramagnetic center and the stereochemistry around the metal ion by resolving the superhyperfine structure in the EPR spectra.
The interaction of the unpaired electron in a Cu(II) complex with an external magnetic field is described by the g-tensor. For Cu(II) complexes, which have a d⁹ electronic configuration, square planar and square pyramidal structures typically show an axial EPR signal. The g-tensor components, particularly the parallel component (g∥), and the copper hyperfine splitting constant (A∥) are sensitive to the geometry and nature of the coordinating ligands.
In a study of the (1:2) copper(II)-L-histidine complex at pH 7.3, the X-band EPR spectrum recorded at 77 K displayed an axial signal with g∥ = 2.237 and a hyperfine splitting of 554 MHz. The perpendicular component of the g-tensor showed a slight rhombic distortion with g values of 2.044 and 2.047. These parameters are characteristic of tetragonally coordinated Cu(II) in a type 2 copper binding site. The large axial hyperfine splitting is a hallmark of this type of coordination. The superhyperfine splitting from the directly bonded nitrogen atoms was not resolved at low temperatures in the X-band spectrum.
Theoretical calculations using Density Functional Theory (DFT) can be employed to predict g-tensor values, providing a means to correlate experimental data with specific structural models. However, accurate prediction of g-tensors for copper systems can be challenging for some computational methods due to difficulties in describing the covalency of the copper-ligand bonds.
| Parameter | Value | Reference |
|---|---|---|
| g∥ | 2.237 | |
| g⊥ (g_x) | 2.044 | |
| g⊥ (g_y) | 2.047 | |
| A∥ (MHz) | 554 |
The structure of copper-histidine complexes can differ between low-temperature (frozen) and fluid solutions at physiological pH. While low-temperature EPR provides a static picture of the coordination environment, room-temperature studies offer insights into the dynamic nature of the complex.
EPR measurements at lower frequencies, such as the S-band (around 9 GHz), can offer better resolution of the superhyperfine splitting from the ligand atoms. This is due to reduced strain effects and increased probability of spectral transitions. S-band EPR studies of the (1:2) copper(II)-L-histidine complex at both room temperature and 77 K have been conducted to gain better resolution.
In a study of copper-doped Zn(D,L-histidine)₂, steep changes in the EPR spectra were observed around 268 K. Above this temperature, a single rhombic spectrum was observed, while below it, two distinct axial spectra appeared. This was interpreted as the copper atoms hopping between different states, a dynamic process related to disorder in the crystal lattice.
The structure of the (1:2) copper(II)-L-histidine complex in fluid solution at physiological pH has been a topic of extensive research, as this complex is therapeutically relevant. Fourier transform continuous-wave EPR spectroscopy has been used to study the complex at room temperature to better understand its structure under physiological conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Dynamics and Structure
NMR spectroscopy provides a powerful avenue for investigating the structure and dynamics of copper-histidine complexes in solution. The paramagnetic nature of the Cu(II) ion influences the NMR properties of nearby nuclei, offering valuable structural and kinetic information.
The paramagnetic Cu(II) ion induces significant line broadening and changes in the chemical shifts of protons near the metal center. This phenomenon, known as Paramagnetic Relaxation Enhancement (PRE), is distance-dependent, with the magnitude of the effect being proportional to the inverse sixth power of the distance between the unpaired electron and the nucleus (r⁻⁶). This relationship allows for the determination of distances between the Cu(II) ion and protons in the ligand, providing crucial structural constraints.
Quantitative analysis of ¹H and ¹⁵N chemical shift changes and line broadening can help localize the Cu(II) binding site on a protein or peptide. For instance, in a study of the Cu(II)-iminodiacetic acid complex with ubiquitin, PRE effects indicated that the complex localized to a specific histidine residue on the protein surface. The paramagnetic effects on the imidazole (B134444) protons of histidine are particularly pronounced.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Complex Formation and Electronic Transitions
Spectrophotometric Titrations and Species Distribution Diagrams
Spectrophotometric titrations are a powerful tool for investigating the formation and stoichiometry of copper-histidine complexes in solution. By monitoring changes in the absorbance of a solution at specific wavelengths as a function of pH or the concentration of one of the components, researchers can determine the stability constants of the various complex species that form. scielo.broup.com This data is then used to construct species distribution diagrams, which illustrate the relative concentrations of each copper-histidine species as a function of pH. ulisboa.ptuct.ac.za
For instance, in the Cu(II)-L-histidine system, potentiometric and spectrophotometric titrations have been used to identify the formation of multiple complex species, including mononuclear complexes of the type CuHhL. ulisboa.pt The data from these titrations reveal how the coordination environment of the copper ion changes with pH, as different donor groups on the histidine molecule (carboxylate, amino, and imidazole nitrogen) become deprotonated and available for binding. uu.nl
The process often involves titrating a solution containing the copper salt and histidine with a strong base, while recording the pH and absorbance at multiple wavelengths. scielo.br The resulting data can be analyzed using specialized software to calculate the formation constants for each complex. scielo.br These constants are crucial for understanding the thermodynamics of complex formation and for predicting which species will be predominant under specific physiological conditions.
Interactive Table: Example of Species Distribution in a Cu(II)-Histidine System
Below is a representative table illustrating the types of species that can be identified and their typical pH ranges of predominance, as determined by spectrophotometric and potentiometric titrations.
| Species | General Formula | Predominant pH Range | Coordination (Typical) |
| Free Copper Ion | Cu²⁺ | < 2 | None (hydrated) |
| 1:1 Complex | [Cu(H₂L)]²⁺ | 2 - 4 | Carboxylate and amino group |
| 1:2 Complex | [Cu(H₂L)₂]²⁺ | 3 - 5 | Carboxylate and amino groups from two histidines |
| Mixed Ligand Complex | [Cu(HL)]⁺ | 4 - 7 | Carboxylate, amino, and imidazole nitrogen |
| Neutral 1:2 Complex | [CuL₂] | > 7 | One tridentate and one bidentate histidine |
Note: The specific species and their pH ranges can vary depending on the concentration of reactants and the ionic strength of the solution. The formulas H₂L, HL⁻, and L²⁻ represent different protonation states of histidine.
Charge Transfer and d-d Transition Band Assignments
UV-Visible (UV-Vis) spectroscopy is instrumental in probing the electronic structure of copper-histidine complexes. The spectra are typically characterized by two main types of electronic transitions: d-d transitions and charge transfer (CT) transitions.
d-d Transitions: These transitions involve the excitation of an electron from a lower energy d-orbital to a higher energy d-orbital within the copper(II) ion (a d⁹ system). nih.gov For copper(II) complexes, these bands are typically broad and appear in the visible region of the spectrum, often between 500 and 800 nm. nih.govanalis.com.my The position and intensity of these bands are sensitive to the geometry of the coordination sphere around the copper ion. For example, a broad band around 625 nm is characteristic of Cu(II) in a square pyramidal environment. latamjpharm.org In some copper-peptide complexes, the d-d transition band can be observed in the 700-800 nm range. nih.gov
Charge Transfer (CT) Transitions: CT bands are generally more intense than d-d bands and occur at higher energies (in the UV or near-UV region). They involve the transfer of an electron from a ligand-based molecular orbital to a metal-based molecular orbital (Ligand-to-Metal Charge Transfer, LMCT) or vice versa (Metal-to-Ligand Charge Transfer, MLCT). In copper(II)-histidine complexes, LMCT bands are common. For instance, S → Cu(II) LMCT bands have been identified around 335 nm and 390 nm when cysteine is also involved in coordination. oup.comoup.com The N(imidazole) → Cu(II) charge transfer is another important transition. nih.gov The presence and energy of these bands provide direct evidence of the types of functional groups coordinated to the copper ion. analis.com.my For example, bands in the 400-600 nm range are often assigned to charge transfer bands in copper-bound peptides. nih.govanalis.com.my
Table: Typical Electronic Transition Assignments for Copper-Histidine Complexes
| Transition Type | Wavelength Range (nm) | Assignment |
| d-d Transition | 500 - 800 | d → d electron transition in Cu(II) |
| LMCT | 300 - 600 | Ligand (e.g., N_imidazole, S_cysteine) to Cu(II) electron transfer |
| MLCT | 230 - 300 | Cu(II) to ligand electron transfer |
The analysis of these bands, often in conjunction with data from other techniques, allows for a detailed description of the electronic and geometric structure of the copper center.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Coordination
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the specific functional groups of the histidine molecule that are involved in coordinating the copper ion. uu.nl These methods probe the vibrational modes of molecules, and changes in these modes upon complexation provide a fingerprint of the coordination environment. acs.org
Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is particularly sensitive to changes in the vibrational frequencies of the carboxylate (COO⁻) and amino (NH₂) groups of histidine upon binding to copper. For example, the asymmetric and symmetric stretching frequencies of the COO⁻ group, which appear around 1633 cm⁻¹ and 1418 cm⁻¹ in free histidine, shift upon coordination. azbuki.bg The disappearance of the C=O stretching band of the carboxylic acid group (around 1750 cm⁻¹) and the appearance of new bands for the coordinated carboxylate group are clear indicators of its involvement in binding. azbuki.bg Similarly, shifts in the bands associated with the imidazole ring and the amino group confirm their coordination to the copper ion. azbuki.bgnih.gov Far-IR spectroscopy can even detect the metal-ligand vibrations directly, with Cu-N(imidazole) vibrations observed at specific low frequencies. nih.govscispace.com
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. It is particularly useful for studying aqueous solutions due to the weak Raman scattering of water. uu.nl Resonance Raman spectroscopy, where the excitation wavelength is tuned to an electronic absorption band of the complex, can selectively enhance the vibrations of the chromophore, providing detailed information about the copper coordination site. nih.gov For instance, Raman spectroscopy can distinguish between the different tautomeric forms of the imidazole ring and how they bind to copper. researchgate.net Studies on copper-histidine complexes have used Raman to identify Cu-histidine stretching modes, which are sensitive to the coordination geometry and hydrogen bonding interactions. nih.gov
By comparing the vibrational spectra of free histidine with that of the copper-histidine complex, researchers can deduce the mode of coordination (monodentate, bidentate, or tridentate) and the specific atoms involved in the binding. acs.orgcdnsciencepub.com
X-ray Diffraction (XRD) for Solid-State Structural Elucidation
Several crystal structures of copper-histidine complexes have been solved, revealing a variety of coordination modes. For example, the structure of bis(L-histidinato)copper(II) has been shown to feature a distorted square pyramidal geometry, with one histidine acting as a tridentate ligand (coordinating through the amino nitrogen, imidazole nitrogen, and a carboxylate oxygen) and the second histidine acting as a bidentate ligand (coordinating through its amino and carboxylate groups). researchgate.netnih.gov In another structure, bis-L-histidinecopper(II) dinitrate dihydrate, the copper atom is in a square planar coordination with two histidine molecules, each coordinating through an amino nitrogen and a carboxylate oxygen, while the imidazole groups are not coordinated. iucr.org
These crystal structures provide an atomic-level snapshot of the complex, confirming the coordination environment and revealing details such as the Jahn-Teller distortion common in copper(II) complexes. esrf.fr The structural information obtained from XRD is invaluable for interpreting data from other spectroscopic techniques that probe the structure in solution.
Table: Selected Crystallographic Data for Copper-Histidine Complexes
| Compound | Coordination Geometry | Key Features |
| bis(L-histidinato)copper(II) | Distorted square pyramidal | One tridentate and one bidentate histidine ligand. researchgate.netnih.gov |
| bis-L-histidinecopper(II) dinitrate dihydrate | Square planar | Two bidentate histidine ligands (amino and carboxylate coordination); imidazole not coordinated. iucr.org |
| Cu(II) complex with a Schiff base ligand from L-histidine | Distorted square-planar | Tetradentate ligand coordination via amino, imidazole, imino, and carboxylate groups. nih.gov |
Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Characterization
Mass spectrometry (MS) and its hyphenated form, Liquid Chromatography-Mass Spectrometry (LC-MS), are essential tools for confirming the molecular weight and stoichiometry of copper-histidine complexes and for characterizing complex mixtures. rsc.orgrsc.org
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of intact, non-volatile complexes from solution. It is used to determine the mass-to-charge ratio (m/z) of the complex, thereby confirming its molecular weight and the metal-to-ligand ratio. acs.org For example, ESI-MS has been used to identify the formation of both 1:1 and 2:1 copper-to-peptide complexes in solutions containing histidine-rich peptides. rsc.org
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. nih.gov This technique is invaluable for analyzing complex reaction mixtures, purifying complexes, and studying the interaction of copper with larger histidine-containing peptides or proteins. nih.gov For instance, LC-MS has been used to analyze the purity of synthesized histidine-based peptides and to confirm that their experimental molecular weights match the calculated values. nih.gov In proteomics, copper-IMAC (Immobilized Metal Affinity Chromatography) coupled with LC-MS/MS is used to selectively enrich and identify histidine-containing peptides from complex biological samples. nih.govresearchgate.net LC-ESI-Q-TOF-MS/MS has been employed to identify specific histidine residues that are oxidized in the presence of copper, thereby pinpointing the metal-binding sites. acs.org
X-ray Absorption Spectroscopy (XAS) for Oxidation State and Local Structure
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information about the oxidation state of the copper ion and the local geometric structure of its coordination environment in both crystalline and non-crystalline (e.g., solution) samples. uu.nl The XAS spectrum is typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
XANES: The XANES region, at and near the absorption edge, is sensitive to the oxidation state and coordination geometry of the absorbing atom. The pre-edge features in the Cu K-edge XANES spectra of copper-histidine complexes are characteristic of the Cu(II) oxidation state. ustc.edu.cn The shape and position of the edge are influenced by the symmetry of the coordination site; for example, changes in the intensity of pre-edge features can be correlated with pH-dependent changes in the coordination environment. esrf.fr
EXAFS: The EXAFS region, which consists of oscillations past the absorption edge, contains information about the number, type, and distance of the atoms in the immediate vicinity of the copper ion. nih.gov Analysis of the EXAFS data can reveal the average Cu-ligand bond lengths and coordination numbers. nih.gov For example, EXAFS studies on Cu(II)-histidine solutions at different pH values have shown that at acidic pH, coordination is primarily through oxygen atoms (from carboxylate groups and water), while at higher pH, nitrogen atoms from the amino and imidazole groups become coordinated. ustc.edu.cn EXAFS can also detect the characteristic scattering from the carbon atoms of the imidazole ring, providing direct evidence for histidine coordination. nih.gov
Table: Representative EXAFS Fitting Results for a Cu(II)-Histidine Complex
| pH | Shell | Coordination Number (N) | Distance (Å) | Atom Type |
| Acidic (e.g., 2.8) | Cu-O | ~4 | ~1.95 | Oxygen (carboxylate/water) |
| Neutral (e.g., 7.4) | Cu-N/O | ~4 | ~1.98 | Nitrogen/Oxygen |
| Basic (e.g., 9.8) | Cu-N | ~4 | ~2.00 | Nitrogen (amino/imidazole) |
Note: These values are illustrative and can vary based on specific experimental conditions and data analysis.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a form of light-absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. It is an exquisitely sensitive technique for probing the chiral environment around the copper ion in copper-histidine complexes, as L-histidine is a chiral molecule. rsc.orgacs.org
Visible CD spectroscopy focuses on the d-d electronic transitions of the copper(II) ion. researchgate.net Because these transitions are often broad and overlapping in standard absorption spectra, CD spectroscopy can resolve them into individual bands with positive or negative signs. nih.gov The resulting CD spectrum is a sensitive fingerprint of the coordination geometry and the conformation of the chelate rings formed upon binding. rsc.org
For example, the CD spectra of copper(II) complexes with histidine-containing peptides show distinct features that can be used to differentiate between coordination involving only backbone amides and coordination that also includes the histidine side-chain. nih.gov Researchers have developed empirical rules that correlate specific vis-CD spectral features with particular coordination geometries, such as square-planar or distorted square-pyramidal. nih.gov The appearance of CD bands at specific wavelengths can indicate the number of nitrogen atoms coordinated to the copper ion. researchgate.net For instance, in studies of bis-complexes, the CD spectra have been used to distinguish between species with histamine-like coordination and those with amino acid-like coordination. pnas.org
Computational Chemistry Approaches in Copper Histidine Research
Density Functional Theory (DFT) Calculations for Structural and Electronic Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study copper-histidine complexes, providing a balance between accuracy and computational cost. DFT calculations are instrumental in determining the geometries, energies, and electronic characteristics of these systems. nih.govmdpi.com
Geometry Optimization, Energy Minimization, and Prediction of Magnetic Parameters
A primary application of DFT in copper-histidine research is the determination of stable molecular structures through geometry optimization. This process systematically alters the coordinates of the atoms to find the arrangement with the lowest possible energy, known as energy minimization. mdpi.comresearchgate.netresearchgate.net Researchers have employed this technique to investigate various coordination modes of copper with histidine, considering different protonation states and the presence of other ligands. acs.orgnih.gov For instance, DFT calculations have been used to compare the stability of different isomers and conformers of copper-histidine complexes in both the gas phase and in aqueous solutions. nih.govcardiff.ac.uk
DFT is particularly powerful for predicting magnetic parameters that can be directly compared with experimental data from techniques like Electron Paramagnetic Resonance (EPR) spectroscopy. mdpi.com Key EPR parameters, such as the g-tensor and the hyperfine coupling (A-tensor) constants, are sensitive to the coordination environment of the paramagnetic Cu(II) ion. researchgate.net
Studies have shown that specific functionals, which are a core component of DFT calculations, are better suited for predicting certain parameters. The B3LYP functional, for example, has been frequently used and has shown good agreement with experimental values for hyperfine coupling constants in copper-histidine complexes. acs.orgnih.govnih.gov Other functionals may provide better predictions for the g-tensor. mdpi.comresearchgate.net The combination of experimental EPR and DFT calculations provides a robust approach to characterizing the precise geometry and electronic structure of copper-histidine sites. acs.orgnih.gov For example, calculations have helped to rationalize the signs and magnitudes of hyperfine couplings, confirming the coordination mode of ligands like the carboxylate group of histidine. acs.orgnih.gov
Below is a table showcasing a comparison of experimental and DFT-calculated EPR parameters for a copper-histidine containing system, illustrating the predictive power of these computational methods.
| Functional | Calculated g_z | Calculated A_z (MHz) | Experimental g_z | Experimental A_z (MHz) |
| PBE0 | 2.260 | - | 2.258 | - |
| B3LYP | - | 350 | - | 375 |
| This table presents representative data inspired by findings where DFT calculations are used to predict EPR parameters for copper centers with histidine ligation. researchgate.netrsc.org |
Modeling of Electron Transfer (ET) and Proton Transfer (PT) Pathways
Copper-histidine motifs are crucial components of electron transfer pathways in many metalloproteins. nih.govresearchgate.net DFT calculations are employed to model the mechanisms of both electron transfer (ET) and proton transfer (PT), which are often coupled processes. These models can elucidate reaction pathways and calculate the energy barriers associated with them, providing insights into the factors that control the efficiency and specificity of these fundamental biological reactions. nih.gov
For example, DFT studies on ternary copper(II)-histidine complexes have revealed how auxiliary ligands can influence the competition between ET and PT dissociation pathways. By calculating the relative energy barriers, researchers have shown that sterically demanding ligands can facilitate ET reactions while simultaneously hindering PT reactions. acs.org This theoretical insight helps explain the generation of specific radical species observed in experiments.
Furthermore, DFT calculations have been used to investigate the role of the histidine residue itself in mediating these transfers. The imidazole (B134444) side chain of histidine can act as both a proton donor and acceptor, and computational models suggest that it can exchange both protons and entire hydrogen atoms with its redox partners, pointing to a plausible mechanism for proton-assisted ET in these systems. researchgate.net In the context of enzymes like nitrite (B80452) reductase, DFT has been used to analyze how pH changes affect substrate binding and trigger electron transfer from a Type 1 copper site to a Type 2 copper-histidine active site. nih.gov
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Flexibility
While DFT provides a static picture of low-energy structures, Molecular Dynamics (MD) simulations offer a view of the dynamic behavior and conformational flexibility of copper-histidine complexes over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how the complex moves, flexes, and interacts with its environment, such as a protein matrix or solvent. epfl.chplos.org
MD simulations have been instrumental in understanding the formation and stability of copper-binding sites. Studies on apocupredoxins (the protein without the copper ion) have shown that the copper-binding regions, which include histidine residues, are highly flexible. epfl.ch The protein fold remains rigid, but the ligating atoms can exchange between solvent-exposed and closed conformations, a dynamic process crucial for the initial binding of the copper ion. epfl.ch
Key metrics calculated from MD trajectories include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). kanazawa-u.ac.jpmdanalysis.org
RMSF measures the fluctuation of individual residues or atoms around their average position, highlighting regions of high mobility or flexibility. kanazawa-u.ac.jpnih.govnanobioletters.com
The table below summarizes typical outputs from an MD simulation analysis of a copper-binding protein, showing how these metrics are used to compare different states of the protein.
| System State | Average RMSD (Å) | Peak RMSF (Å) | Highly Flexible Regions |
| Apo-protein (no copper) | 3.5 | 4.0 | Ligand-binding loops, N/C-termini |
| Holo-protein (with copper) | 2.0 | 2.5 | Surface loops distant from metal site |
| This table is a generalized representation based on findings from MD studies comparing apo and holo forms of copper-binding proteins. plos.orgnih.gov |
These simulations have shown that copper coordination generally stabilizes the protein matrix, leading to lower RMSD and RMSF values compared to the apo (copper-free) form. plos.org MD is also used in conjunction with experimental techniques like EPR to develop and validate force fields for accurately modeling copper-labeled proteins and nucleic acids. nih.gov
Computational Design and Prediction of Novel Copper-Histidine Binding Motifs
A frontier in computational chemistry is the de novo design of proteins with novel functions. This involves creating artificial metalloproteins by engineering metal-binding sites into existing, stable protein scaffolds. unina.itnih.gov Histidine is a favored residue for this purpose due to its strong affinity for copper ions. nih.gov
Several computational tools and strategies have been developed to predict and design these novel binding motifs:
Scaffold Searching: Programs like METALSEARCH analyze the backbone coordinates of a known protein structure to identify locations where the introduction of cysteine or histidine residues could form a geometrically viable tetrahedral coordination site for a metal ion. nih.govnih.gov
Backbone-Based Prediction: The BioMetAll predictor operates on the principle that the geometric organization of the protein backbone pre-organizes a potential metal-binding site. It can identify potential sites regardless of the specific side-chain conformations, making it useful for predicting where mutations could successfully introduce a metal-binding site. acs.org
Structure and Sequence-Based Servers: Tools like MIB2 integrate protein structure prediction (if a structure is not available) with template-based docking to predict binding sites for a wide range of metal ions, including copper. oup.com
Rational Design in Helical Scaffolds: A common strategy involves using simple, stable scaffolds like three- or four-helix bundles. By substituting hydrophobic core residues with histidines, researchers have successfully created novel copper-binding sites. unina.itnih.govumich.eduacs.org These designed proteins serve as excellent models to study the fundamental principles of metal binding and catalysis. acs.orgresearchgate.net
These computational design efforts have led to the creation of artificial copper proteins that can perform functions like electron transfer or mimic the activity of enzymes such as nitrite reductase. umich.eduresearchgate.net The success of these designs is a powerful validation of our understanding of the principles governing copper-histidine interactions, an understanding significantly advanced by computational chemistry.
Kinetics and Reaction Mechanisms of Copper Histidine Systems
Studies on Ligand Exchange Kinetics in Solution
The exchange of ligands in copper(II)-histidine complexes is a rapid process, crucial for the transport and distribution of copper in biological systems. Studies have elucidated the rates and mechanisms of these exchange reactions, often involving ternary complexes.
Research on the Cu(II)-exchange reactions between L-histidine and other biological molecules, such as human serum albumin and its synthetic analogue diglycyl-L-histidine, provides insight into these kinetics. cdnsciencepub.com At a pH of 7.53, the exchange of Cu(II) from L-histidine to albumin and diglycyl-L-histidine occurs with pseudo-first-order rate constants. cdnsciencepub.com The proposed mechanism involves the formation of a ternary complex, which then undergoes structural rearrangement. cdnsciencepub.com
The following table summarizes the observed pseudo-first-order rate constants for Cu(II) exchange reactions at pH 7.53. cdnsciencepub.com
| Reaction | Rate Constant (s⁻¹) |
| Cu(II)-L-histidine₂ + Albumin → Cu(II)-Albumin + 2 L-histidine | 0.67 |
| Cu(II)-L-histidine₂ + Diglycyl-L-histidine → Cu(II)-Diglycyl-L-histidine + 2 L-histidine | 0.42 |
| Cu(II)-Albumin + 2 L-histidine → Cu(II)-L-histidine₂ + Albumin | 0.04 |
| Cu(II)-Diglycyl-L-histidine + 2 L-histidine → Cu(II)-L-histidine₂ + Diglycyl-L-histidine | 0.07 |
Further investigations into the chemical exchange reactions within copper(II)-L/DL-histidine systems have been conducted using NMR relaxation of water protons. rsc.org These studies have identified enantioselective effects in the ligand exchange reactions between bis(histidinato)copper(II) (Cu(His)₂) and free histidine species (HisH or His⁻). rsc.org The observed enantioselectivity is attributed to an associative substitution mechanism. rsc.org
Investigation of Electron Transfer Processes within Copper-Histidine Complexes
Electron transfer (ET) is a fundamental process in the chemistry of copper-histidine complexes, which are integral to the function of many metalloenzymes involved in redox reactions. farmaceut.orgsrce.hr The electrochemical behavior of Cu(II)-histidine complexes has been studied using cyclic voltammetry, revealing that the reduction of these complexes is a one-electron process that generates the corresponding copper(I) species. researchgate.net
The environment of the copper ion, including the geometry of the coordinating ligands, significantly influences the kinetics of electron transfer. In some copper proteins, the copper is bound by histidine and other residues in a distorted geometry, which is thought to lower the kinetic barrier for electron transfer by energizing both the Cu(I) and Cu(II) states. rsc.org The flexibility of the ligand scaffold can also impact ET reactivity. rsc.org
Intramolecular electron transfer has been observed in multi-copper oxidases where copper sites are linked by a sequence containing histidine. For instance, in CueO from Escherichia coli, the T1 copper center and the trinuclear copper center are connected by a His-Cys-His sequence. pnas.org Laser flash photolysis studies have measured the intramolecular electron transfer from the trinuclear cluster to the T1 site with a rate constant of approximately 10 s⁻¹. pnas.org This is notably slower than the rate in ascorbate (B8700270) oxidase (≈160 s⁻¹), which has a similar connecting pathway. pnas.org
The following table presents a comparison of intramolecular electron transfer rates in different copper oxidases.
| Enzyme | Electron Transfer Pathway | Rate Constant (s⁻¹) |
| CueO | Trinuclear Cu center → T1 Cu | ≈ 10 pnas.org |
| Ascorbate Oxidase | Trinuclear Cu center → T1 Cu | ≈ 160 pnas.org |
| Nitrite (B80452) Reductase | Type 1 Cu(I) → Type 2 Cu(II) | 450 ± 30 core.ac.uk |
Studies on synthetic copper complexes with tripodal ligands have also provided insights into the mechanisms of electron transfer, which can occur through different pathways involving changes in the coordination number of the copper ion either before or after the electron transfer event. rsc.org
Proton Transfer Reactions and Their Influence on Complex Reactivity
Proton transfer (PT) reactions are often coupled with electron transfer in copper-histidine complexes, a process known as proton-coupled electron transfer (PCET). This coupling is critical for the reactivity of many copper-containing enzymes. pnas.orgrsc.org
The protonation state of histidine ligands can significantly influence the redox properties and reactivity of the copper center. For example, in the CuA center of some enzymes, a histidine ligand has been identified as a site of protonation. pnas.org This protonation can increase the reduction potential of the center, thereby regulating the flow of electrons. pnas.org In human Cu,Zn superoxide (B77818) dismutase (hSOD1), the reduction of Cu²⁺ is coupled with the protonation of a bridging histidine (His63). rsc.org
The influence of the ligand environment on the competition between electron transfer and proton transfer has been investigated using ternary copper(II) complexes with an auxiliary ligand and histidine. acs.org Density functional theory (DFT) calculations on [CuII(L)His]•2+ complexes (where L is diethylenetriamine (B155796) or 1,4,7-triazacyclononane) showed that while the energy barriers for ET dissociation pathways were similar, the PT dissociation pathways differed considerably. acs.org A sterically constrained auxiliary ligand was found to facilitate ET reactions while impeding PT reactions. acs.org
In nitrous oxide reductase, the reduction potential of the CuA center is controlled by the protonation of the coordinating histidine residues in a two-proton coupled electron transfer process. nih.gov Similarly, the reduction of the CuZ center in the same enzyme is governed by a PCET mechanism involving the protonation and deprotonation of a nearby lysine (B10760008) residue. nih.gov
The following table summarizes the pKa values associated with the PCET mechanism of the CuZ center in Marinobacter hydrocarbonoclasticus nitrous oxide reductase. nih.gov
| State | Residue | pKa |
| Oxidized (pKa,ox) | Lys397 | 6.0 ± 0.1 |
| Reduced (pKa,red) | Lys397 | 9.2 ± 0.1 |
These findings highlight the intricate relationship between proton and electron transfer processes in copper-histidine systems, where the protonation of specific residues, particularly histidine, plays a key role in modulating the reactivity of the metal center.
Biomimetic and Bioinorganic Chemistry of Copper Histidine Complexes
The Copper-Histidine Brace Motif in Metalloproteins
The copper-histidine brace is a distinct structural motif found in a variety of metalloproteins. This motif is characterized by a copper ion coordinated by three nitrogen atoms from two histidine residues. Specifically, the copper ion is chelated by the amino group (NH2) and the π-N atom of the N-terminal histidine's imidazole (B134444) side chain, and further coordinated by the τ-N atom of a second histidine's imidazole ring. nih.govnih.gov This arrangement results in a T-shaped geometry around the copper center. nih.govrsc.org The primary coordination sphere of the histidine brace is remarkably consistent across different proteins, with a characteristic twist of approximately 60° between the planes of the two imidazole rings. nih.gov This structural feature is crucial for the diverse functions of proteins that contain it, which range from enzymatic catalysis to copper transport. nih.govnih.gov
Structural and Functional Mimicry in Lytic Polysaccharide Monooxygenases (LPMOs)
Lytic Polysaccharide Monooxygenases (LPMOs) are a class of copper-dependent enzymes that play a critical role in the oxidative degradation of recalcitrant polysaccharides like cellulose and chitin. rsc.orgpnas.orgnih.gov The active site of LPMOs features the quintessential copper-histidine brace motif, where the copper ion is coordinated by the N-terminal histidine and another internal histidine residue. dtu.dkacs.org This coordination is essential for the enzyme's catalytic activity, which involves the activation of molecular oxygen (O₂) or hydrogen peroxide (H₂O₂) to generate highly reactive copper-oxygen species, such as Cu-superoxo, Cu-hydroperoxo, or Cu-oxyl. pnas.org These species are capable of cleaving the strong C-H bonds within the glycosidic linkages of polysaccharides. rsc.orgpnas.org
The unique structure of the copper-histidine brace in LPMOs has inspired the design of artificial metalloenzymes that mimic both its structure and function. pnas.orgresearchgate.net Researchers have successfully incorporated the Cu His-brace motif into non-LPMO protein scaffolds, such as azurin, an electron transfer protein. pnas.orgnih.gov These engineered proteins have demonstrated the ability to bind copper at the designed histidine-brace site and exhibit catalytic activity towards native LPMO substrates like cellulose and starch, performing oxidative cleavage and generating degraded oligosaccharides. pnas.orgnih.gov Furthermore, synthetic small-molecule complexes have been developed to model the structural and functional features of the LPMO active site. rsc.orgacs.org These biomimetic models have provided valuable insights into the reaction mechanism of LPMOs and the role of the copper-histidine brace in catalysis. rsc.orgresearchgate.net
Table 1: Comparison of Natural LPMO and a Designed Biomimetic Model
| Feature | Natural LPMO | Designed LPMOAz (in Azurin Scaffold) |
|---|---|---|
| Copper Coordination | Copper-Histidine Brace | Engineered Copper-Histidine Brace |
| Substrates | Cellulose, Chitin, Starch | Cellulose, Starch, 4-nitrophenyl-β-D-glucopyranoside |
| Reaction Type | Oxidative depolymerization | Oxidative depolymerization (C1 oxidation) |
| Catalytic Turnover | Native activity | Achieved ~9% of native LPMO turnover for model substrate |
| Significance | Key enzyme in biomass conversion | Demonstrates intrinsic activity of the Cu His-brace site independent of the LPMO scaffold |
Role in Particulate Methane Monooxygenases (pMMOs) and Other Copper Enzymes
The copper-histidine brace motif is not exclusive to LPMOs and has also been identified in other copper-containing enzymes, most notably particulate methane monooxygenase (pMMO). nih.govrsc.org pMMO is a membrane-bound enzyme that catalyzes the oxidation of methane to methanol, a crucial step in the global carbon cycle. nih.govresearchgate.net While the precise nature of the active site in pMMO has been a subject of debate, recent studies suggest the presence of a mononuclear copper site with a histidine-brace-like coordination environment. rsc.orgnih.gov However, some controversy remains regarding whether this site is the primary location for methane oxidation. dtu.dkresearchgate.net
In addition to LPMOs and pMMOs, the histidine brace motif is found in a family of bacterial copper-binding proteins known as CopC. nih.govdtu.dk These proteins are involved in copper homeostasis, controlling the availability of copper ions within the bacteria. dtu.dk The presence of the histidine brace in both catalytic enzymes and copper transport proteins highlights the versatility of this structural motif in handling copper ions for different biological functions. nih.govdtu.dk While LPMOs utilize the histidine brace for redox catalysis, in proteins like CopC, it appears to be more involved in high-affinity copper binding and transport. dtu.dk
Correlation with Type 1 Copper Centers and Mixed-Valence Binuclear Sites
The copper-histidine brace represents a distinct copper coordination environment that can be compared and contrasted with other well-characterized copper centers in proteins, such as Type 1 copper centers and mixed-valence binuclear sites. Type 1, or "blue," copper centers are typically involved in electron transfer processes and are characterized by a distorted tetrahedral geometry with two histidine residues, a cysteine, and often a methionine ligand. researchgate.net In contrast, the copper-histidine brace in its resting state is typically a mononuclear, T-shaped Cu(II) site. nih.gov
There are also binuclear copper centers in metalloproteins, such as the CuA site in cytochrome c oxidase, which is a mixed-valence [Cu(1.5)-Cu(1.5)] center involved in electron transfer. nih.govnih.gov This site is characterized by two copper ions bridged by two cysteine residues and also coordinated by two histidines and a methionine. nih.govresearchgate.net While structurally different from the mononuclear histidine brace, both types of sites underscore the importance of histidine ligation in facilitating copper-mediated redox chemistry. The study of mixed histidine-methionine coordination in various copper proteins has provided insights into how the ligand environment fine-tunes the redox potential of the copper center to suit its specific biological function, cycling between Cu(I) and Cu(II) states. acs.org
Copper-Histidine Complexes as Functional Models for Metalloenzyme Active Sites
The intricate structures of metalloenzyme active sites, such as the copper-histidine brace, have spurred the development of synthetic copper-histidine complexes as functional models. These models aim to replicate the key structural features and catalytic activities of the native enzymes, thereby providing a platform to investigate their reaction mechanisms in a more controlled and simplified environment. nih.gov
Design of Biomimetic Catalysts for Oxidative Reactions (e.g., Catechol Oxidation, Peroxidase-like Activity)
A significant area of research in biomimetic chemistry is the design of copper-histidine complexes that mimic the catalytic activity of copper-containing oxidases, such as catechol oxidase and tyrosinase. researchgate.net These enzymes are involved in the oxidation of phenols and catechols to their corresponding quinones. Synthetic dinuclear copper(II) complexes have been shown to exhibit catecholase-like activity, catalyzing the aerial oxidation of substrates like 3,5-di-tert-butylcatechol (3,5-DTBC) to its quinone form. researchgate.netnih.gov The catalytic cycle often involves the reduction of the dicopper(II) complex by the catechol substrate, followed by the reaction of the resulting dicopper(I) species with molecular oxygen. nih.gov
Furthermore, copper complexes with Schiff base ligands containing hydroxyl groups have been synthesized to model both polyphenol oxidase (PPO) and peroxidase-like activities. The peroxidase-like activity involves the oxidation of substrates in the presence of hydrogen peroxide. The catalytic efficiency of these biomimetic systems is influenced by factors such as the nature of the ligand, the solvent, and the pH. nih.gov Trinuclear copper complexes incorporating L-histidine residues have also demonstrated the ability to catalytically oxidize L- and D-Dopa with notable enantio-differentiation, highlighting the potential for creating stereoselective biomimetic catalysts. rsc.org
Table 2: Catalytic Activity of a Biomimetic Dinuclear Copper Complex in Catechol Oxidation
| Parameter | Value |
|---|---|
| Substrate | 3,5-di-tert-butylcatechol (3,5-DTBC) |
| Catalyst | Dicopper(II) complex of α,α'-bis(bis[1-(1'-methyl-2'-benzimidazolyl)methyl]amino)-m-xylene |
| Reaction | Catalytic oxidation of 3,5-DTBC to 3,5-DTBQ |
| Key Intermediate | Dicopper(I)-dioxygen complex |
| Reaction Mechanism | Inner-sphere electron transfer |
Data is based on a specific study of a biomimetic complex. nih.gov
Interactions of Copper-Histidine Complexes with Biological Macromolecules
The interactions of copper-histidine complexes with biological macromolecules are of significant interest due to their physiological relevance. Histidine residues are common ligands for copper in a vast array of proteins and play a crucial role in copper transport and enzyme function. specman4epr.com The copper-histidine complex itself has been identified in human blood and has therapeutic applications. mdpi.com
The coordination of copper to histidine can influence the properties of the amino acid, such as its hydrophilicity. Theoretical and experimental studies have shown that the cation-π interaction between Cu²⁺ and the imidazole ring of histidine enhances its water affinity and solubility. mdpi.com This has implications for the bioavailability of histidine and the behavior of histidine-rich proteins in aqueous biological environments. mdpi.com The binding of copper to peptides containing histidine, cysteine, and methionine has been studied to understand the factors that govern copper uptake by organisms. The relative affinity for Cu(I) follows the trend Cys > His > Met at physiological pH, which can explain the preference for certain amino acids in copper transport proteins. rsc.org The specific coordination mode of copper to histidine is pH-dependent, which can in turn affect the structure and function of the resulting complex and its interactions with other biomolecules. specman4epr.comresearchgate.net
Equilibrium and Exchange with Serum Albumins (e.g., Human Serum Albumin)
In human serum, a dynamic equilibrium exists involving copper ions, the amino acid L-histidine, and serum albumins, most notably human serum albumin (HSA). While the majority of copper in the blood is bound to ceruloplasmin, a smaller, more mobile fraction is bound to albumin and amino acids. nih.gov This amino acid-bound fraction is in a constant state of exchange with albumin-bound copper, forming a crucial component of the exchangeable copper pool in the bloodstream. mdpi.comresearchgate.net This equilibrium plays a significant role in modulating the bioavailability of copper for cellular uptake and transport. mdpi.comresearchgate.net
L-histidine is a primary competitor with albumin for the binding of copper(II) ions. nih.gov The formation of copper(II)-L-histidine complexes, particularly the Cu(His)₂ species, represents a key intermediate in the exchange of copper between albumin and other molecules. mdpi.comresearchgate.net Kinetic studies have elucidated the rates of this exchange. For instance, the rate of copper(II) exchange from L-histidine to human serum albumin has been determined, highlighting the lability of these complexes. cdnsciencepub.com The peptide diglycyl-L-histidine, designed to mimic the copper-binding site of albumin, has been shown to compete for copper(II) with approximately half the strength of albumin, further illustrating the competitive nature of these interactions. cdnsciencepub.com
The ternary system involving L-histidine, copper(II), and albumin is complex. Evidence suggests the formation of mixed-ligand complexes, where copper is bound to both histidine and albumin simultaneously, acting as intermediates in the copper exchange process. nih.govcdnsciencepub.com The relative binding affinities and exchange rates are critical for maintaining copper homeostasis, ensuring that copper is available for physiological processes without reaching toxic levels. mdpi.com
| Interacting Molecules | Type of Interaction | Significance in Copper Transport |
| Copper(II), L-Histidine, Human Serum Albumin | Equilibrium Exchange | Modulates the bioavailability of copper for cellular uptake. |
| L-Histidine and Human Serum Albumin | Competitive Binding for Copper(II) | L-histidine is a primary competitor, influencing the distribution of copper. |
| Copper(II)-L-Histidine and Human Serum Albumin | Ligand Exchange | Facilitates the transfer of copper between transport molecules. |
Binding to Histidine-Rich Peptides and Proteins (e.g., Metallothioneins, His-Tags)
The imidazole side chain of histidine is a potent ligand for copper ions, making histidine-rich sequences in peptides and proteins primary binding sites for copper. This interaction is fundamental in various biological contexts and is exploited in biotechnological applications.
Histidine-rich glycoproteins (HRG), found in plasma, contain peptide repeats that serve as copper(II) binding sites. nih.gov Studies on synthetic peptides mimicking these repeats, such as Ac-GHHPHG-NH₂, have shown that copper(II) coordination involves the imidazole side chain and subsequent deprotonation of amide nitrogens. nih.gov Peptides with multiple histidine residues, particularly in tandem (His-His motifs), often exhibit a higher affinity for copper. researchgate.netdepositolegale.it For instance, the bis-repeat peptide Ac-GHHPHGHHPHG-NH₂ binds copper(II) more efficiently than its single-repeat counterpart, with the central HGHH sequence being the principal binding site. nih.gov
The affinity of histidine for metal ions is the principle behind Immobilized Metal Ion Affinity Chromatography (IMAC). wikipedia.org In this technique, proteins engineered to have a polyhistidine-tag (His-tag) at their N- or C-terminus are purified by their high affinity for columns containing immobilized divalent metal ions, including copper(II). wikipedia.org The specific coordinate covalent bond between the imidazole rings of the histidine residues and the metal ions allows for the selective retention of the tagged protein, which can later be eluted by a competitive ligand like imidazole. wikipedia.org
The "histidine brace" is another copper-binding motif found in proteins, consisting of an N-terminal histidine and an internal histidine that together provide three nitrogen atoms for copper chelation. dtu.dk This motif is crucial for the function of certain copper-dependent enzymes. dtu.dk
| Peptide/Protein/Motif | Key Histidine Feature | Significance of Copper Binding |
| Histidine-Rich Glycoprotein (HRG) | GHHPH peptide repeats | Involved in plasma copper binding and potentially angiogenesis. nih.gov |
| Polyhistidine-tag (His-Tag) | Sequence of 6-12 consecutive histidines | Enables purification of recombinant proteins via IMAC. wikipedia.org |
| Histidine Brace Motif | N-terminal and internal histidine residues | Creates a specific coordination environment for copper in enzymes. dtu.dk |
Interactions with Deoxyribonucleic Acid (DNA)
Copper-histidine complexes can interact with deoxyribonucleic acid (DNA), and these interactions are influenced by the specific structure of the complex. Studies have been conducted on copper(II) complexes with 2'-deoxyadenosine modified with a histidine moiety. nih.gov The nature of the interaction with calf thymus DNA (CT-DNA) depends on the specific chemical groups present on the histidine-modified nucleoside. nih.gov
For example, a copper(II) complex with a histidine-amide derivative of 2'-deoxyadenosine has been shown to have an intercalative ability, meaning it can insert itself between the base pairs of the DNA double helix. nih.gov In contrast, a similar complex with a histidine-ester derivative primarily interacts through groove binding, where it fits into the major or minor groove of the DNA. nih.gov These copper complexes have also demonstrated the ability to promote the cleavage of plasmid DNA, acting as chemical nucleases. nih.gov Mechanistic studies using scavengers of reactive oxygen species suggest that this DNA cleavage may occur through a hydrolytic pathway. nih.gov
Mechanistic Investigations of Copper-Histidine in Cellular Copper Homeostasis (In Vitro Studies)
Role in Cellular Copper Uptake and Transport Pathways (In Vitro)
Copper-histidine complexes play a significant role in the cellular uptake and transport of copper. The high-affinity copper transporter 1 (Ctr1) is a key protein in the cellular acquisition of copper. nih.gov While Ctr1 is known to transport Cu(I), the presence of histidine-rich motifs in the extracellular domain of mammalian Ctr1 suggests a role in interacting with both Cu(II) and Cu(I). nih.gov
In vitro studies using HEK293 cells overexpressing rat Ctr1 have shown that copper histidine is transported by Ctr1. nih.gov L-histidine can facilitate copper uptake in various cell types by mobilizing copper from albumin, which can otherwise inhibit copper incorporation. nih.gov The copper(II)-bis(L-histidinato) complex is thought to be a key species in this process. nih.gov
However, the effect of histidine on copper transport can be cell-type specific. In fibroblasts, histidine, particularly in the form of the His₂Cu complex, was found to decrease the maximal velocity (Vmax) of copper transport. nih.gov When albumin is also present, the inhibitory effects of histidine and albumin on copper transport in fibroblasts are additive. nih.gov This contrasts with hepatocytes, where histidine can increase copper accumulation when transport is inhibited by albumin. nih.gov These findings suggest that the ability of different cell types to transport copper from the His₂Cu complex varies, contributing to the preferential uptake of copper by the liver. nih.gov Furthermore, excess extracellular histidine can paradoxically lead to intracellular copper deficiency in yeast, indicating that while it enhances uptake, the copper may not be bioavailable. nih.govmicrobialcell.com
| Cell Type | Effect of Copper-Histidine on Ctr1-mediated Uptake | Experimental Observation |
| HEK293 (overexpressing rCtr1) | Transported by Ctr1 | This compound was shown to be a substrate for the Ctr1 transporter. nih.gov |
| Fibroblasts | Inhibitory | Decreased the Vmax of copper transport, with an additive inhibitory effect in the presence of albumin. nih.gov |
| Hepatocytes | Facilitatory (in presence of albumin) | Histidine increases copper accumulation when transport is inhibited by albumin. nih.gov |
| Yeast (S. cerevisiae) | Enhanced uptake, reduced bioavailability | Excess histidine led to increased intracellular copper levels but signs of copper deficiency. nih.govmicrobialcell.com |
Copper-Mediated Disassembly of Amyloid Structures (In Vitro Mechanistic Studies)
Copper-histidine interactions are implicated in the dynamics of amyloid structures, which are associated with neurodegenerative diseases. The binding of copper to histidine residues within amyloidogenic peptides can influence their aggregation and disassembly.
In the case of the neurokinin B (NKB) peptide, which forms amyloid fibrils, copper ions are required for the disassembly of these structures. nih.gov This process is critically dependent on the presence of a histidine residue at the third position of the peptide sequence. nih.gov The imidazole ring of this histidine contributes to the stability of the amyloid structure through π-stacking interactions. nih.gov The coordination of copper to this histidine residue is thought to induce a conformational change that leads to the rapid disassembly of the amyloid fibril. nih.gov
Conversely, with the amyloid-beta (Aβ) peptide, which is central to Alzheimer's disease, the interaction with copper can lead to the formation of a toxic species. At specific copper-to-peptide ratios, a toxic Aβ-Cu²⁺ complex can form via a histidine-bridged dimer. nih.govuq.edu.au In vitro studies have shown that inhibiting the formation of this intermolecular histidine bridge, for example by methylating the imidazole nitrogens of the histidine residues, attenuates the toxicity of the Aβ-Cu²⁺ complex to cultured neurons. nih.govuq.edu.au This toxicity has been correlated with lipid peroxidation and dityrosine formation, highlighting a potential mechanism for copper-mediated neurotoxicity in the context of amyloid pathologies. nih.govuq.edu.au
| Amyloid Peptide | Role of Copper-Histidine Interaction | In Vitro Mechanistic Finding |
| Neurokinin B (NKB) | Amyloid Disassembly | Copper coordination to a specific histidine residue triggers the rapid breakdown of amyloid fibrils. nih.gov |
| Amyloid-beta (Aβ) | Formation of Toxic Species | A histidine-bridged Aβ-Cu²⁺ dimer is associated with increased toxicity to neurons. nih.govuq.edu.au |
Advanced Analytical Methodologies for Copper Histidine Research
Potentiometric and Spectrophotometric Titrations for Speciation Analysis
Potentiometric and spectrophotometric titrations are fundamental techniques for determining the species of copper-histidine complexes present in a solution and their stability constants. These methods involve monitoring changes in pH or light absorbance as a titrant is added to a solution containing copper(II) ions and histidine or histidine-containing peptides.
Potentiometric titrations measure the potential of a solution, which is related to the concentration of free hydrogen ions (pH). By titrating a solution of copper(II) and a histidine-containing ligand with a strong base, the protonation and deprotonation events associated with complex formation can be tracked. This data allows for the calculation of the stability constants for the various copper-histidine species that form at different pH values. researchgate.netnih.gov For instance, studies on copper(II) complexes with oligopeptides containing a single histidine residue have utilized potentiometric titrations to identify and quantify the species present in solution across a pH range of 4 to 12. researchgate.net The speciation of copper(II) complexes with histidine-containing peptides is often investigated using pH-metric measurements, which provide data for calculating stability constants. nih.gov
Spectrophotometric titrations, on the other hand, rely on changes in the UV-visible absorption spectrum of the solution as the copper-histidine complexes form. The d-d transitions of the copper(II) ion are sensitive to its coordination environment, resulting in characteristic absorbance spectra for different complex species. researchgate.netnih.gov By monitoring the absorbance at specific wavelengths during a titration, the formation of different complexes can be followed. For example, the appearance of a charge transfer band in the UV region can indicate the coordination of the imidazole (B134444) nitrogen of histidine to the copper(II) ion. rsc.org These spectroscopic techniques, often used in conjunction with potentiometry, provide detailed information on the structure and coordination geometry of the complexes in solution. researchgate.netnih.gov
In some cases, challenges such as precipitate formation at certain pH ranges can hinder traditional potentiometric titrations. mdpi.com In such instances, spectrophotometric titrations at lower concentrations become crucial for determining the formation constants of the complexes. mdpi.com
Table 1: Examples of Spectroscopic Data for Copper-Peptide Complexes
| Complex | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Observation | Reference |
| Cu(II)-Hist-5 | 530 | 110 | Characteristic of a Cu(II)-bound ATCUN site. | nih.gov |
| Cu(II)-H3A peptide | ~620 | - | Red-shift in absorbance compared to Hist-5, indicating the absence of the ATCUN site. | nih.gov |
| CuP4 | 400-600 | - | d-d transition band observed. | rsc.org |
| CuP5 | - | - | Weak d-d transition band, likely due to low concentration. | rsc.org |
Electrochemical Techniques (Cyclic Voltammetry, Differential Pulse Voltammetry) for Redox Behavior
Electrochemical methods such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are powerful tools for investigating the redox properties of copper-histidine complexes. amazon.com.beamazon.comwalmart.com These techniques provide information on the electron transfer processes, stability of different oxidation states, and the nature of the interaction between the complex and an electrode surface.
Cyclic voltammetry involves scanning the potential of an electrode linearly with time and measuring the resulting current. jcsp.org.pk The resulting voltammogram provides information about the reduction and oxidation potentials of the copper-histidine complex. researchgate.net Studies have shown that the redox behavior of Cu(II)-histidine complexes is influenced by factors such as pH and the molar ratio of histidine to copper. znaturforsch.com For instance, the stability of the complexes and the ease of copper deposition on the electrode surface are pH-dependent. znaturforsch.com The relationship between the peak current and the square root of the scan rate can indicate whether the electrochemical process is diffusion-controlled. researchgate.net
Differential pulse voltammetry is a more sensitive technique that can be used to determine low concentrations of species. rsc.orgrsc.org DPV has been employed for the determination of histidine at nanomolar levels by monitoring the reduction peak of its copper(II) complex. rsc.orgrsc.org This method can also be used to study the complexation of L-histidine with transition metals like cobalt and nickel, where the oxidation peak of the imidazole ring can be observed. irb.hr
The combination of these electrochemical techniques allows for a detailed characterization of the redox behavior of copper-histidine systems. For example, in the study of copper complexes with β-alanyl-L-histidine (carnosine), both CV and DPV were used to confirm the formation of a 1:1 complex with copper. irb.hr
Table 2: Electrochemical Data for Copper-Histidine and Related Complexes
| Technique | Analyte/System | Key Finding | Reference |
| Cyclic Voltammetry | Cu(II)-Histidine | Redox behavior is controlled by mass transfer and is pH-dependent. | znaturforsch.com |
| Cyclic Voltammetry | Cu(II)-Histidine | A 1:2 metal-to-ligand ratio forms a stable square planar complex. | jcsp.org.pkjcsp.org.pk |
| Differential Pulse Voltammetry | Copper(II)-Histidine | Allows for the determination of histidine at nanomolar concentrations. | rsc.orgrsc.org |
| Cyclic & Differential Pulse Voltammetry | Copper(II)-Carnosine | Confirmed the formation of a 1:1 complex. | irb.hr |
Chromatographic Methods (HPLC, TLC) for Separation and Purity Assessment
Chromatographic techniques, including high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC), are essential for the separation, purification, and purity assessment of copper-histidine complexes and related compounds. rsc.orgrjpbcs.com
High-performance liquid chromatography is a powerful technique for separating components of a mixture with high resolution. In the context of copper-histidine research, HPLC has been used to analyze preparations of viral RNA inactivators formed from cupric ions, where the interaction with L-histidine was a key aspect of the study. nih.gov It is also a standard method for purifying and analyzing histidine-containing peptides and their copper complexes, often achieving purities as high as 99.5%. rsc.org The use of a C18 reverse-phase column with a gradient system is a common approach for these separations. rsc.org
Thin-layer chromatography is a simpler and more rapid technique that is often used for qualitative analysis and for monitoring the progress of reactions. rjpbcs.com TLC has been employed for the separation of various metal ions, including Cu(II), using mobile phases containing L-histidine. rjpbcs.com The separation is based on the differential partitioning of the metal ions between the stationary phase (e.g., silica (B1680970) gel) and the mobile phase. rjpbcs.com A comparative study has shown the utility of both HPLC and TLC for the separation of amino acids using Cu(II) ions, with HPLC involving the injection of a sample mixture containing copper(II) and TLC using silica gel plates impregnated with Cu(II). nih.gov
Immobilized metal affinity chromatography (IMAC) is a specific type of affinity chromatography that is widely used for the purification of proteins and peptides containing a polyhistidine tag. thermofisher.comnih.gov This technique utilizes the strong affinity of histidine residues for immobilized metal ions such as nickel, cobalt, and copper. thermofisher.com
Table 3: Chromatographic Conditions for Copper-Histidine Related Separations
| Technique | Stationary Phase | Mobile Phase/Eluent | Application | Reference |
| HPLC | C18 Reverse-Phase | Deionized water with 0.1% TFA and acetonitrile (B52724) with 0.1% TFA (gradient) | Purification and analysis of histidine-based tetrapeptides and their copper complexes. | rsc.org |
| TLC | Silica Gel G | Aqueous humic acid and L-histidine | Separation of Cu(II) and other metal ions. | rjpbcs.com |
| HPLC | Not specified | Acetate buffer (0.3 M, pH 6.0)-acetonitrile (9:1, v/v) | Separation of amino acids using Cu(II). | nih.gov |
| TLC | Silica gel impregnated with Cu(II) | Acetate buffer (0.3 M, pH 6.0):acetonitrile-n-butanol (12:5:10, by vol.) | Separation of amino acids using Cu(II). | nih.gov |
Atomic Absorption Spectrometry (AAS) for Quantitative Copper Determination
Atomic Absorption Spectrometry (AAS) is a highly sensitive and specific method for the quantitative determination of copper in various samples, including those containing copper-histidine complexes. The technique is based on the principle that atoms of an element will absorb light at specific wavelengths that are characteristic of that element.
In the analysis of copper, a sample solution is typically aspirated into a flame (e.g., air-acetylene), where it is atomized. usgs.govoiv.int A light beam from a copper hollow-cathode lamp is passed through the flame, and the amount of light absorbed by the copper atoms is measured. oiv.intoiv.int The absorbance is directly proportional to the concentration of copper in the sample.
AAS can be used to determine the copper content in a variety of matrices. For instance, it has been used to determine the copper content in zeolites into which copper histidine complexes have been incorporated. uu.nl The method is also routinely used for the determination of copper in biological and environmental samples. nih.gov The direct aspiration method is suitable for water and water-suspended sediment samples with copper concentrations in the µg/L range. usgs.gov For more complex matrices or lower concentrations, pre-concentration steps may be necessary. usgs.gov
Table 4: Atomic Absorption Spectrometry Parameters for Copper Determination
| Parameter | Value/Type | Reference |
| Wavelength | 324.7 nm | oiv.intoiv.int |
| Flame | Air-acetylene | usgs.govoiv.int |
| Light Source | Copper hollow-cathode lamp | oiv.intoiv.int |
| Application | Determination of copper in various solutions and materials. | usgs.govuu.nl |
Q & A
Q. What structural and functional methods are used to characterize copper binding in histidine brace motifs?
- Methodology : Key approaches include site-directed mutagenesis (e.g., D83A, E27A mutants) to disrupt binding residues, followed by UV-Vis spectroscopy to monitor d-d transitions of Cu(II) (e.g., absorbance at 580-585 nm for wild-type PfCopC ). Isothermal Titration Calorimetry (ITC) quantifies binding thermodynamics (e.g., Cu(I) affinity in D83A mutants ). Differential Scanning Fluorimetry (DSF) measures thermal stability shifts upon copper binding (Table 1: WT Tm = 62.3°C vs. D83A Tm = 54.1°C) . X-ray crystallography resolves structural rearrangements (e.g., disordered His-brace in D83A ).
Q. How do researchers ensure metal-free conditions in copper-histidine reactivity assays?
- Methodology : Buffers are treated with Chelex® 100 to remove trace metals . Anaerobic experiments use N₂-purged gloveboxes (<0.8 ppm O₂) and degassed buffers. Cu(I) is stabilized with acetonitrile to prevent oxidation, validated via EDTA and BCS titrations . Controls with metal chelators (e.g., BCA) confirm that observed reactivity (e.g., H₂O₂ generation) originates from protein-bound copper, not free ions .
Advanced Research Questions
Q. Why do mutations at Asp83 in PfCopC drastically alter copper binding and redox activity?
- Findings : Asp83 stabilizes the His-brace via hydrogen bonding (e.g., D83A eliminates Cu(II) affinity, confirmed by ITC and DSF ). Structural analysis shows disordered His1/His3 in D83A, creating aqueous-like copper reactivity (ascorbate oxidation rate: 0.007 s⁻¹ vs. WT’s 0.21 s⁻¹) . The D83H-H85D mutant mimics alternative His-brace configurations but retains Cu(I) affinity (ΔH = -8.2 kcal/mol), suggesting flexibility in coordination geometry .
Q. How do conflicting spectroscopic observations in D83H-H85D mutants under anoxic conditions challenge existing models of copper coordination?
- Data Contradictions : Under anoxia, D83H-H85D exhibits a 650 nm absorbance peak (vs. WT’s 585 nm), indicating a red-shifted Cu(II) complex. However, EPR and ITC show no Cu(II) binding, implying the signal arises from a transient or non-canonical site . This mismatch suggests environmental factors (e.g., O₂ leakage or crystal packing artifacts) may influence spectral interpretations .
Q. What mechanistic insights do H₂O₂ generation assays provide about copper retention in PfCopC mutants?
- Methodology : Amplex® UltraRed assays show H₂O₂ production rates:
- WT: Undetectable (tight Cu binding).
- E27A: Linear rate (0.12 µM/min, retained copper).
- D83A: ~0.4 µM/min (similar to free Cu ions) .
Key Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
